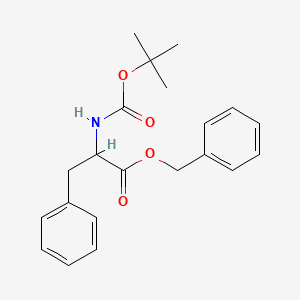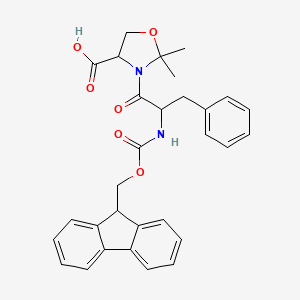![molecular formula C28H28BrN3O5 B12499436 Ethyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499436.png)
Ethyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(4-BENZOILPIPERAZIN-1-IL)-3-[2-(4-BROMOFENOXI)ACETAMIDO]BENZOATO DE ETILO es un compuesto orgánico complejo que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo benzoilpiperazina y un grupo bromofenoxiacetamido.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-(4-BENZOILPIPERAZIN-1-IL)-3-[2-(4-BROMOFENOXI)ACETAMIDO]BENZOATO DE ETILO normalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Una ruta sintética común incluye los siguientes pasos:
Preparación de ácido 4-bromofenoxiacético: Esto se logra haciendo reaccionar 4-bromofenol con ácido cloroacético en presencia de una base.
Formación del enlace amida: El ácido 4-bromofenoxiacético se hace reaccionar luego con ácido 4-(4-benzoilpiperazin-1-il)-3-aminobenzoico para formar el enlace amida deseado.
Esterificación: El paso final implica esterificar el grupo ácido carboxílico con etanol para obtener el éster etílico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y la química de flujo continuo pueden mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-(4-BENZOILPIPERAZIN-1-IL)-3-[2-(4-BROMOFENOXI)ACETAMIDO]BENZOATO DE ETILO puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el átomo de bromo, donde los nucleófilos reemplazan al bromo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Azida de sodio en dimetilformamida (DMF) para la sustitución de azida.
Productos Principales Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de azidas u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
El 4-(4-BENZOILPIPERAZIN-1-IL)-3-[2-(4-BROMOFENOXI)ACETAMIDO]BENZOATO DE ETILO tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado su potencial como ligando en estudios de unión a receptores.
Medicina: Se ha explorado su potencial propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-(4-BENZOILPIPERAZIN-1-IL)-3-[2-(4-BROMOFENOXI)ACETAMIDO]BENZOATO DE ETILO implica su interacción con dianas moleculares específicas. Se sabe que el grupo benzoilpiperazina interactúa con varios receptores en el cuerpo, lo que puede modular su actividad. El grupo bromofenoxiacetamido puede mejorar la afinidad de unión y la especificidad del compuesto. Estas interacciones pueden conducir a la modulación de las vías de señalización, lo que da como resultado los efectos biológicos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
BENZOATO DE ETILO 4-(4-METIL-PIPERAZIN-1-IL): Estructura similar, pero con un grupo metilo en lugar de un grupo benzoilo.
BENZOATO DE ETILO 4-(PIPERAZIN-1-IL): Carece del grupo bromofenoxiacetamido.
Unicidad
El 4-(4-BENZOILPIPERAZIN-1-IL)-3-[2-(4-BROMOFENOXI)ACETAMIDO]BENZOATO DE ETILO es único debido a su combinación de un grupo benzoilpiperazina y un grupo bromofenoxiacetamido. Esta estructura única imparte propiedades químicas y biológicas específicas que no se observan en compuestos similares. La presencia del átomo de bromo también permite una mayor funcionalización a través de reacciones de sustitución, lo que mejora su versatilidad en aplicaciones de investigación.
Propiedades
Fórmula molecular |
C28H28BrN3O5 |
|---|---|
Peso molecular |
566.4 g/mol |
Nombre IUPAC |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-bromophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C28H28BrN3O5/c1-2-36-28(35)21-8-13-25(24(18-21)30-26(33)19-37-23-11-9-22(29)10-12-23)31-14-16-32(17-15-31)27(34)20-6-4-3-5-7-20/h3-13,18H,2,14-17,19H2,1H3,(H,30,33) |
Clave InChI |
YVQFXIVIGMOKOB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12499359.png)
![4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole](/img/structure/B12499367.png)
![2-[(2,4-difluorophenyl)sulfonyl]-N-ethyl-N-phenylacetamide](/img/structure/B12499380.png)
![3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12499387.png)


![N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12499416.png)

![Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499424.png)
![2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B12499428.png)

![2,4-Bis[(3,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12499433.png)


